molecular formula C13H22N2O2S B2647993 N-Methyl-N-[2-[[(1R,2R)-2-methylsulfanylcyclohexyl]amino]-2-oxoethyl]prop-2-enamide CAS No. 2361806-20-2

N-Methyl-N-[2-[[(1R,2R)-2-methylsulfanylcyclohexyl]amino]-2-oxoethyl]prop-2-enamide

Cat. No. B2647993
CAS RN: 2361806-20-2
M. Wt: 270.39
InChI Key: LVAPQOVJFNJDEL-GHMZBOCLSA-N
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Description

  • Chemical Structure :

Synthesis Analysis

The synthesis of this compound involves a solvent-free approach. Specifically, it can be synthesized via A3 and KA2 coupling reactions. These synthetic methods are relevant due to their green and efficient nature .


Molecular Structure Analysis

The molecular structure of N-Methyl-N-[2-[[(1R,2R)-2-methylsulfanylcyclohexyl]amino]-2-oxoethyl]prop-2-enamide consists of a prop-2-enamide backbone with an N-methyl group and a complex cyclic substituent. The stereochemistry of the cyclohexyl group is (1R,2R) .


Chemical Reactions Analysis

  • A3 Coupling : This reaction involves the coupling of three components to form propargylamines, which have pharmaceutical and biological significance .
  • KA2 Coupling : Another coupling reaction that contributes to the synthesis of propargylamines .

Future Directions

: Manujyothi, R., Aneeja, T., & Anilkumar, G. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11, 19433. DOI: 10.1039/d1ra03324g

For more detailed information, please refer to the relevant literature . If you have any specific questions or need further clarification, feel free to ask!

properties

IUPAC Name

N-methyl-N-[2-[[(1R,2R)-2-methylsulfanylcyclohexyl]amino]-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2S/c1-4-13(17)15(2)9-12(16)14-10-7-5-6-8-11(10)18-3/h4,10-11H,1,5-9H2,2-3H3,(H,14,16)/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAPQOVJFNJDEL-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCCCC1SC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)N[C@@H]1CCCC[C@H]1SC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-N-methyl-N-({[(1R,2R)-2-(methylsulfanyl)cyclohexyl]carbamoyl}methyl)prop-2-enamide

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